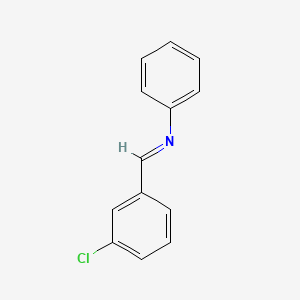![molecular formula C5H15NO6P2 B14681516 [(Butylamino)methanediyl]bis(phosphonic acid) CAS No. 32579-17-2](/img/structure/B14681516.png)
[(Butylamino)methanediyl]bis(phosphonic acid)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(Butylamino)methanediyl]bis(phosphonic acid) is an organophosphorus compound characterized by the presence of a butylamino group attached to a methanediyl bis(phosphonic acid) moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(Butylamino)methanediyl]bis(phosphonic acid) typically involves the reaction of dialkyl phosphonate esters with bromotrimethylsilane (BTMS) to form bis(trimethylsilyl)esters, which are then converted into the target phosphonic acid through solvolysis .
Industrial Production Methods
Industrial production of [(Butylamino)methanediyl]bis(phosphonic acid) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The McKenna reaction remains a preferred method due to its scalability and reliability .
Analyse Des Réactions Chimiques
Types of Reactions
[(Butylamino)methanediyl]bis(phosphonic acid) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can yield different phosphine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to optimize the yield and selectivity of the desired products .
Major Products Formed
The major products formed from these reactions include various phosphonic acid derivatives, phosphine compounds, and substituted organophosphorus compounds. These products have diverse applications in different fields .
Applications De Recherche Scientifique
[(Butylamino)methanediyl]bis(phosphonic acid) has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of [(Butylamino)methanediyl]bis(phosphonic acid) involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. It can also interact with cellular receptors and signaling pathways, modulating various biological processes .
Comparaison Avec Des Composés Similaires
[(Butylamino)methanediyl]bis(phosphonic acid) can be compared with other similar compounds such as:
Phosphoric acid derivatives: These compounds have similar structural features but differ in their reactivity and applications.
Phosphinic acid derivatives: These compounds are known for their bioisosteric properties and are used in medicinal chemistry.
Aminophosphonates: These compounds share the aminophosphonic acid moiety and are widely studied for their biological activities.
The uniqueness of [(Butylamino)methanediyl]bis(phosphonic acid) lies in its specific structural configuration, which imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
32579-17-2 |
|---|---|
Formule moléculaire |
C5H15NO6P2 |
Poids moléculaire |
247.12 g/mol |
Nom IUPAC |
[butylamino(phosphono)methyl]phosphonic acid |
InChI |
InChI=1S/C5H15NO6P2/c1-2-3-4-6-5(13(7,8)9)14(10,11)12/h5-6H,2-4H2,1H3,(H2,7,8,9)(H2,10,11,12) |
Clé InChI |
AEDPOTDCAAOODK-UHFFFAOYSA-N |
SMILES canonique |
CCCCNC(P(=O)(O)O)P(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



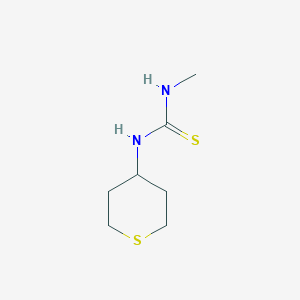
![1-[3-(Prop-1-en-2-yl)cyclopentyl]ethan-1-one](/img/structure/B14681460.png)
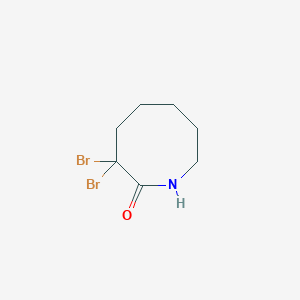
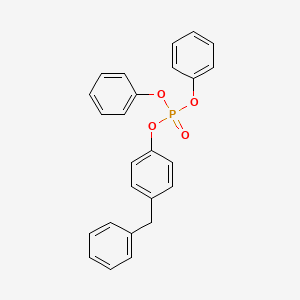
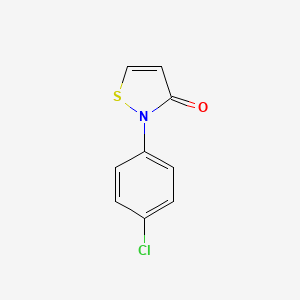

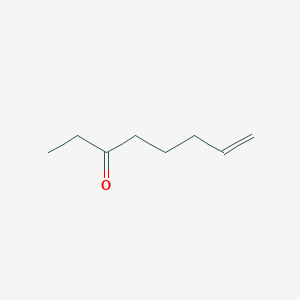

![Methyl phenanthro[3,4-d][1,3]dioxole-6-carboxylate](/img/structure/B14681488.png)
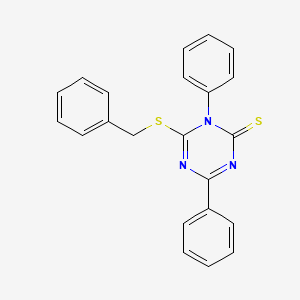
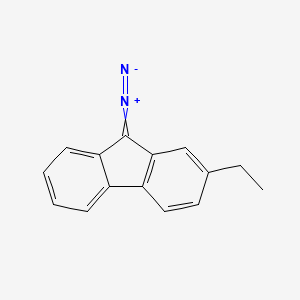
![(E)-1-[4-(Pentyloxy)phenyl]-N-(4-pentylphenyl)methanimine](/img/structure/B14681497.png)
